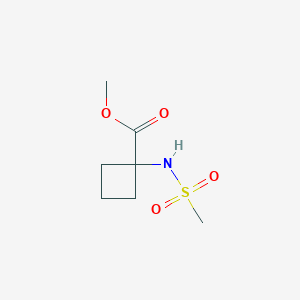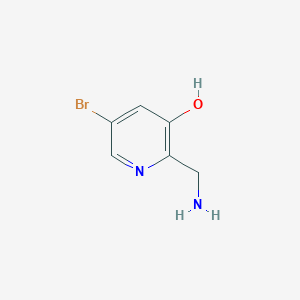![molecular formula C14H17ClFNO3 B13024486 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13024486.png)
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[4.5]decane core, which is a bicyclic system where two rings are connected through a single atom. The presence of chloro, fluoro, and methoxy substituents on the phenyl ring adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro compounds . The reaction conditions often require the use of a base, such as sodium methoxide, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of biocatalysis has also been explored to achieve high enantio-, chemo-, and regio-selectivity, which is crucial for the synthesis of chiral intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity towards these targets. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane hydrochloride
- 3-Methoxyphenylboronic acid
- Fluorinated Pyridines
Uniqueness
What sets 8-(4-Chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart from similar compounds is its unique combination of substituents and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H17ClFNO3 |
|---|---|
Molekulargewicht |
301.74 g/mol |
IUPAC-Name |
8-(4-chloro-3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H17ClFNO3/c1-18-12-9-10(8-11(16)13(12)15)17-4-2-14(3-5-17)19-6-7-20-14/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
JVPGBLYACFLXKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)N2CCC3(CC2)OCCO3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-3-fluoroimidazo[1,2-b]pyridazine](/img/structure/B13024406.png)
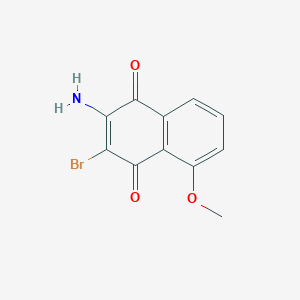

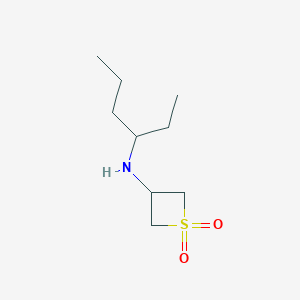
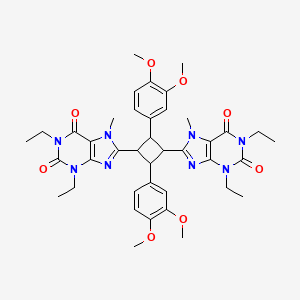
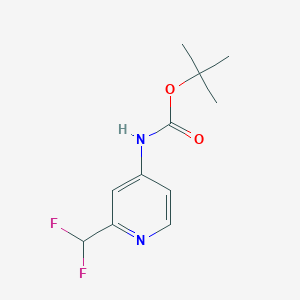
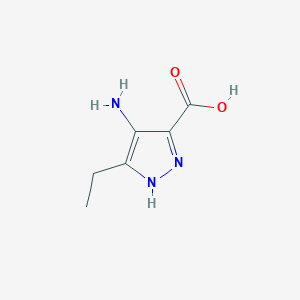
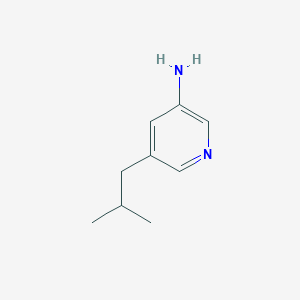

![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
![N,N-Diethyloxazolo[5,4-c]pyridin-2-amine](/img/structure/B13024465.png)
